4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
Description
4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is an aromatic amide compound that features a benzamide core substituted with chloro, fluoro, hydroxy, and methoxy groups
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-13-5-3-9(7-12(13)18)17-14(19)10-4-2-8(15)6-11(10)16/h2-7,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONLMLGEVAKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236441 | |
| Record name | 4-Chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923789-55-3 | |
| Record name | 4-Chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923789-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide can be achieved through a multi-step process involving the following key reactions:
Nitration and Reduction: The starting material, 4-chloro-2-fluorobenzoic acid, undergoes nitration followed by reduction to yield 4-chloro-2-fluoroaniline.
Coupling Reaction: The 4-chloro-2-fluoroaniline is then coupled with 3-hydroxy-4-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can be demethylated to yield a phenol.
Coupling Reactions: The benzamide can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Compounds with carbonyl functionalities.
Reduction: Compounds with reduced functional groups.
Scientific Research Applications
4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluoro-N-(3-hydroxyphenyl)benzamide
- 4-chloro-2-fluoro-N-(4-methoxyphenyl)benzamide
- 4-chloro-2-fluoro-N-(3,4-dimethoxyphenyl)benzamide
Uniqueness
4-chloro-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the benzamide core also enhances its potential for diverse chemical modifications and applications .
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